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molecular formula C9H6BF4N3 B8324202 Quinolin-6-diazonium tetrafluoroborate

Quinolin-6-diazonium tetrafluoroborate

Cat. No. B8324202
M. Wt: 242.97 g/mol
InChI Key: VMBDXKFYPUIODE-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of quinolin-6-yl amine (2.88 g, 20 mmol) and HBF4 aqueous solution (48% W/W, 11 mL) in tetrahydrofuran (100 mL) was added 3-methyl-1-nitrosooxy-butane (10.7 mL, 60 mmol) dropwise under nitrogen atmosphere at from −10° C. to −15° C., then, the mixture was stirred for 1 hour. At from −10° C. to −15° C., diethyl ether (200 mL) was added dropwise, the precipitated solid was collected by filtration, washed with diethyl ether, dried, and quinolin-6-diazonium tetrafluoroborate (6.85 g) was obtained as a yellow-red solid.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([NH2:11])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H+].[B-:13]([F:17])([F:16])([F:15])[F:14].CC(C)CCO[N:23]=O.C(OCC)C>O1CCCC1>[F:14][B-:13]([F:17])([F:16])[F:15].[N:1]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]#[N:23])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)N
Name
Quantity
11 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
10.7 mL
Type
reactant
Smiles
CC(CCON=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
F[B-](F)(F)F.N1=CC=CC2=CC(=CC=C12)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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